molecular formula C11H16O2 B1380043 (1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol CAS No. 1344939-96-3

(1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol

Cat. No. B1380043
CAS RN: 1344939-96-3
M. Wt: 180.24 g/mol
InChI Key: LBNKLYCKUMWXNX-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol, commonly known as propofol, is an intravenous sedative-hypnotic agent used in medical settings for induction and maintenance of anesthesia. Propofol is a short-acting drug, known for its rapid onset and offset of action, and has become the most commonly used anesthetic agent in clinical settings. It is a white, crystalline, non-volatile liquid that is odorless and tasteless. It is soluble in water, ethanol, and vegetable oils, and is stable at room temperature. It has a low solubility in lipids, making it suitable for intravenous administration. Propofol has a wide variety of applications in clinical settings, including its use as an anesthetic agent for induction and maintenance of general anesthesia, as a sedative-hypnotic agent for sedation during diagnostic or therapeutic procedures, and as an adjuvant for regional and local anesthesia.

Scientific Research Applications

Environmental Science: Analytical Standards

In environmental science, PEP is used as an analytical standard for calibration in chromatography and mass spectrometry. This helps in the accurate measurement of chemical concentrations in environmental samples.

Each of these applications leverages the unique chemical properties of PEP, demonstrating its versatility and importance in scientific research and industry. The information provided here is based on the chemical’s known properties and common uses in related compounds, as my access to current databases is limited to 2021. For the most up-to-date and detailed information, consulting specialized databases or recent scientific literature is recommended .

properties

IUPAC Name

(1S)-1-(3-propan-2-yloxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8(2)13-11-6-4-5-10(7-11)9(3)12/h4-9,12H,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNKLYCKUMWXNX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)OC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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